molecular formula C19H20ClNO5 B2885371 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1704534-82-6

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2885371
CAS RN: 1704534-82-6
M. Wt: 377.82
InChI Key: XUAYSQNPLPPLBO-UHFFFAOYSA-N
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Description

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, also known as C16, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. C16 belongs to the class of pyranones and has been found to exhibit promising pharmacological properties. In

Scientific Research Applications

Chemistry and Kinetics in Solution

Research on related compounds has explored the photochemical reactions and kinetics in solution, leading to the formation of various products through fragmentation and photolysis processes. For example, studies have investigated the photochemistry of compounds leading to the fragmentation to form diazoheptane, which can be further transformed into different chemical structures through trapping and decomposition reactions (Tae et al., 1999).

Antimicrobial Activity and Docking Studies

Another area of research involves the synthesis of compounds followed by analysis for antimicrobial activity. For instance, certain synthesized pyran derivatives have been assessed for their antibacterial and antifungal properties, with molecular docking analysis conducted to understand the interactions with microbial proteins (Okasha et al., 2022).

Molecular Interaction Studies

Studies have also focused on the molecular interaction of compounds with receptors, employing techniques like conformational analysis and molecular docking to explore binding affinities and potential pharmacological applications. Such research provides insights into how certain chemical structures interact with biological targets (Shim et al., 2002).

Synthesis and Pharmacological Activities

Research efforts include the synthesis of new chemical entities with potential pharmacological activities. Compounds have been synthesized and evaluated for their antioxidant and anticancer activities, contributing to the discovery of new therapeutic agents (Mahmoud et al., 2017).

properties

IUPAC Name

4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5/c1-12-9-15(11-18(22)25-12)26-14-5-7-21(8-6-14)19(23)16-10-13(20)3-4-17(16)24-2/h3-4,9-11,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAYSQNPLPPLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

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